molecular formula C12H12N4O2S B11500669 N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide

Cat. No.: B11500669
M. Wt: 276.32 g/mol
InChI Key: TZQLZALVWYVQPP-QINSGFPZSA-N
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Description

N’-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide typically involves the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiazolidinone ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of Pyridine Moiety: The thiazolidinone intermediate is then reacted with pyridine-4-carbohydrazide. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain N’-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkyl halides; often requires the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties. It may also serve as a probe for studying biological pathways.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

    Anti-inflammatory Activity: It may reduce inflammation by modulating the activity of enzymes involved in the inflammatory response.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures, such as 2,4-thiazolidinedione, which are known for their biological activities.

    Pyridine Derivatives: Compounds containing pyridine rings, such as isoniazid, which is used as an antibiotic.

Uniqueness

N’-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]pyridine-4-carbohydrazide is unique due to its specific combination of thiazolidinone and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

N-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C12H12N4O2S/c1-2-7-16-10(17)8-19-12(16)15-14-11(18)9-3-5-13-6-4-9/h2-6H,1,7-8H2,(H,14,18)/b15-12-

InChI Key

TZQLZALVWYVQPP-QINSGFPZSA-N

Isomeric SMILES

C=CCN\1C(=O)CS/C1=N\NC(=O)C2=CC=NC=C2

Canonical SMILES

C=CCN1C(=O)CSC1=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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